molecular formula C20H16INO B407795 N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide

N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide

Cat. No.: B407795
M. Wt: 413.3g/mol
InChI Key: IGGTVTRMCREQGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is an organic compound with the molecular formula C20H16INO. It is a derivative of biphenyl carboxamide, where the biphenyl moiety is substituted with an iodo and a methyl group on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide typically involves the reaction of 3-iodo-4-methylaniline with biphenyl-4-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide involves its interaction with specific molecular targets. The iodo group can participate in halogen bonding, which can influence the compound’s binding affinity to biological targets. The biphenyl moiety provides a rigid framework that can interact with hydrophobic pockets in proteins, potentially leading to inhibition of enzymatic activity or modulation of receptor function .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromo-3-methylphenyl)biphenyl-4-carboxamide
  • N-(3-chloro-4-methylphenyl)biphenyl-4-carboxamide

Uniqueness

N-(3-iodo-4-methylphenyl)[1,1'-biphenyl]-4-carboxamide is unique due to the presence of the iodo group, which can engage in specific interactions such as halogen bonding. This can enhance its binding affinity and specificity compared to similar compounds with different halogen substituents .

Properties

Molecular Formula

C20H16INO

Molecular Weight

413.3g/mol

IUPAC Name

N-(3-iodo-4-methylphenyl)-4-phenylbenzamide

InChI

InChI=1S/C20H16INO/c1-14-7-12-18(13-19(14)21)22-20(23)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,22,23)

InChI Key

IGGTVTRMCREQGA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)I

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.